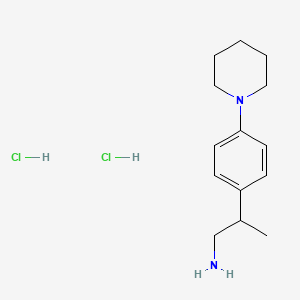

beta-Methyl-4-piperidinophenethylamine dihydrochloride

Description

Properties

CAS No. |

38589-14-9 |

|---|---|

Molecular Formula |

C14H24Cl2N2 |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

2-(4-piperidin-1-ylphenyl)propan-1-amine;dihydrochloride |

InChI |

InChI=1S/C14H22N2.2ClH/c1-12(11-15)13-5-7-14(8-6-13)16-9-3-2-4-10-16;;/h5-8,12H,2-4,9-11,15H2,1H3;2*1H |

InChI Key |

PIYQOBSUAYEOBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1=CC=C(C=C1)N2CCCCC2.Cl.Cl |

Origin of Product |

United States |

Biological Activity

Beta-Methyl-4-piperidinophenethylamine dihydrochloride, a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring and a phenethylamine backbone. Its chemical structure can be represented as follows:

This compound exhibits properties typical of both stimulant and psychoactive substances, which are often linked to its interaction with neurotransmitter systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily associated with its influence on neurotransmitter systems, particularly dopamine and serotonin pathways. The following mechanisms have been identified:

- Dopamine Reuptake Inhibition : Similar to other phenethylamines, this compound may inhibit the reuptake of dopamine, leading to increased synaptic levels of this neurotransmitter. Studies on related compounds have shown that structural modifications significantly impact their ability to inhibit dopamine reuptake, suggesting that this compound could exhibit similar properties .

- Serotonin Receptor Interaction : Research indicates that many phenethylamines interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and various psychotropic effects . The binding affinity and functional potency at these receptors can vary based on structural modifications.

- Antimicrobial Activity : Emerging evidence suggests that alkaloids similar to this compound possess antimicrobial properties. The mechanisms include disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Structure-Activity Relationship (SAR)

The SAR analysis of beta-phenethylamines has revealed critical insights into how structural variations affect biological activity. For instance:

- Substituents on the Phenyl Ring : The presence and type of substituents on the aromatic ring can significantly influence both the potency and selectivity for dopamine and serotonin receptors .

- Piperidine Ring Modifications : Variations in the piperidine component can also alter pharmacological effects. For example, compounds with smaller or larger ring sizes show different levels of receptor affinity .

Table 1: Structure-Activity Relationship Summary

| Compound | IC50 (nM) | Receptor Target | Activity Type |

|---|---|---|---|

| Beta-Methyl-4-PPEA | TBD | DA Reuptake | Inhibitory |

| Phenylpiperidine | 398.6 | DA Reuptake | Inhibitory |

| Naphthyl Derivative | TBD | 5-HT2A | Agonistic |

Case Studies

- Dopaminergic Activity : A study investigating various β-phenethylamine derivatives found that compounds with specific modifications exhibited significant inhibition of dopamine reuptake, suggesting potential for use in treating conditions like ADHD or depression .

- Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives showed effective antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potential therapeutic applications in infectious diseases .

- Psychotropic Effects : Clinical evaluations have highlighted the psychoactive properties associated with this compound, noting its potential use in mood disorders due to its serotonergic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

a) 4-(Diphenylmethoxy)piperidine Hydrochloride

- Molecular Formula: C₁₈H₂₁NO•HCl

- Molecular Weight : 303.83 g/mol

- Key Features : Contains a diphenylmethoxy substituent on the piperidine ring and a single HCl molecule.

- Comparison: Unlike β-methyl-4-piperidinophenethylamine dihydrochloride, this compound has a bulkier diphenylmethoxy group, likely reducing its solubility compared to dihydrochloride salts. The single HCl attachment also limits ionic dissociation in aqueous solutions .

b) Levocetirizine Dihydrochloride

- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl

- Molecular Weight : 461.81 g/mol

- Key Features : A piperazine derivative with a chlorophenyl group and two HCl molecules.

- Comparison: The dihydrochloride form enhances solubility and bioavailability, similar to β-methyl-4-piperidinophenethylamine dihydrochloride.

c) {1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine Dihydrochloride

- Molecular Formula: Not explicitly provided, but structurally analogous.

- Key Features : A piperidine ring with a methylphenylmethyl substituent and two HCl molecules.

- Both compounds’ dihydrochloride forms improve solubility for pharmaceutical formulation .

Physicochemical and Pharmacological Differences

| Compound | HCl Count | Molecular Weight (g/mol) | Key Substituents | Solubility | Primary Application |

|---|---|---|---|---|---|

| β-Methyl-4-piperidinophenethylamine diHCl | 2 | ~350 (estimated) | Phenethylamine, β-methyl | High (aqueous) | Pharmaceutical/CNS research |

| 4-(Diphenylmethoxy)piperidine HCl | 1 | 303.83 | Diphenylmethoxy | Moderate | Chemical synthesis |

| Levocetirizine diHCl | 2 | 461.81 | Chlorophenyl, carboxylic acid | High | Antihistamine (clinical use) |

| {1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine diHCl | 2 | ~300 (estimated) | Methylphenylmethyl | High | Preclinical research |

Notes:

- HCl Count : Dihydrochloride salts (2 HCl) generally exhibit higher aqueous solubility than hydrochloride (1 HCl) analogs due to increased ionic dissociation .

- Molecular Weight: Higher molecular weights (e.g., levocetirizine at 461.81 g/mol) may reduce blood-brain barrier permeability compared to lighter compounds like β-methyl-4-piperidinophenethylamine .

- Substituent Effects : Bulky groups (e.g., diphenylmethoxy) hinder solubility, while polar groups (e.g., carboxylic acid in levocetirizine) enhance target specificity .

Preparation Methods

Reductive Amination Strategies

Core Reaction Mechanism

Reductive amination between 4-piperidone derivatives and β-methylphenethylamine precursors is the most direct route. The reaction typically employs sodium triacetoxyborohydride (STAB) or hydrogen gas with Raney nickel to reduce the intermediate Schiff base. For example, a 2019 study demonstrated that 4-piperidone reacts with β-methylphenethylamine in acetonitrile at 16°C for 40 minutes, followed by reflux (1.5 hours), to yield 79–84% of the piperidine product.

Solvent and Temperature Optimization

Hydrogenation-Based Cyclization

One-Pot Hydrogenation Amination

A patented method (CN102249986B) describes a one-pot synthesis using N-phenethyl-4-piperidone and aniline in ethanol under Raney nickel catalysis. Key parameters:

Solvent Selection

Ethanol outperforms methanol and isopropanol due to its polarity and boiling point, which stabilize intermediates without side reactions.

Alkylation and Functionalization

β-Methyl Group Introduction

Methyl acrylate serves as a methylating agent in a Michael addition with β-phenylethylamine. For instance, methyl acrylate (8.0 mol) reacts with β-phenylethylamine (3.2 mol) in anhydrous methanol, yielding N,N-bis(β-methoxycarbonylethyl)phenethylamine (98.5% yield). Subsequent cyclization with sodium metal in toluene produces the piperidine core.

Salt Formation and Purification

Comparative Analysis of Methods

Q & A

Q. What are the recommended synthetic pathways for beta-Methyl-4-piperidinophenethylamine dihydrochloride?

Methodological Answer: The synthesis typically involves a multi-step process starting with piperidine derivatives. Key steps include:

- Alkylation : Reacting 4-piperidinophenethylamine with methylating agents (e.g., methyl iodide) under controlled pH to introduce the beta-methyl group .

- Salt Formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability .

- Purification : Use recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane) to achieve >95% purity .

Note: Reaction conditions (temperature, solvent) must be optimized to minimize byproducts like N-oxide derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the piperidine ring structure and methyl/phenethyl substituents .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- HPLC-PDA : Assess purity using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Advanced Research Questions

Q. How should researchers design experiments to assess the binding affinity of this compound to CNS receptors?

Methodological Answer:

- Target Selection : Prioritize receptors common to piperidine derivatives (e.g., σ, 5-HT, or dopamine receptors) based on structural analogs .

- Assay Setup :

- Data Normalization : Include positive controls (e.g., haloperidol for σ receptors) and correct for non-specific binding using excess cold ligand .

Q. How can discrepancies in reported biological activity data for this compound be resolved?

Methodological Answer:

- Source Verification : Confirm compound purity (HPLC) and salt form (elemental analysis) across studies .

- Experimental Replication : Repeat assays under standardized conditions (pH 7.4, 37°C) to rule out environmental variability .

- Meta-Analysis : Pool data from multiple studies to identify trends, as done for betahistine dihydrochloride .

- Structural Dynamics : Use molecular dynamics simulations to explore conformational changes affecting receptor interactions .

Q. What strategies are effective for comparative analysis of this compound with structural analogs?

Methodological Answer:

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with logP and IC₅₀ values .

- Crystallographic Overlay : Compare 3D structures of analogs (e.g., 1-Ethylpiperidin-4-amine dihydrochloride) to identify critical binding motifs .

- Pharmacophore Mapping : Highlight shared features (e.g., piperidine nitrogen, aromatic rings) using software like Schrödinger .

Q. How can researchers evaluate the stability of this compound under varying experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- Analytical Monitoring : Track degradation products via LC-MS and quantify using UV absorbance at λ_max (~254 nm) .

- Long-Term Stability : Store samples at –20°C in amber vials with desiccants; assess monthly for 12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.